Methyl 6-tert-butylpyridine-3-carboxylate

Description

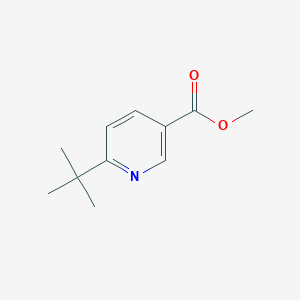

Methyl 6-tert-butylpyridine-3-carboxylate is a pyridine derivative characterized by a methyl ester group at position 3 and a bulky tert-butyl substituent at position 6 of the pyridine ring. This compound belongs to a class of heterocyclic aromatic molecules widely utilized in organic synthesis, pharmaceutical intermediates, and materials science due to their tunable electronic and steric properties .

Properties

CAS No. |

83063-10-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 6-tert-butylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3 |

InChI Key |

HHXVNSGAKDUMLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(tert-butyl)nicotinate typically involves the esterification of 6-(tert-butyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of methyl 6-(tert-butyl)nicotinate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-(tert-butyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.

Medicine: Research into its potential therapeutic effects, particularly in relation to nicotinic acid’s known benefits, is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-(tert-butyl)nicotinate involves its interaction with biological targets, such as enzymes and receptors. The ester group allows for easier penetration of cell membranes, facilitating its biological activity. The tert-butyl group can influence the compound’s binding affinity and specificity to its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 6-tert-butylpyridine-3-carboxylate, the following structurally related pyridine derivatives are analyzed (Table 1). Key differences in substituents, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparisons

Substituent Effects on Reactivity and Stability

- The tert-butyl group in this compound provides steric shielding, reducing susceptibility to enzymatic degradation compared to smaller groups like methoxy (e.g., in tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate) .

- Halogenated derivatives (e.g., Methyl 5-bromo-3-methoxypicolinate) exhibit reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the tert-butyl and ester groups in the target compound limit such reactivity but enhance stability .

Functional Group Influence on Polarity and Solubility

- Carbamates (e.g., tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate) are less prone to hydrolysis than esters, making them preferable in prodrug design .

- The methyl ester in this compound increases polarity relative to silyl ethers (e.g., in the (±)-trans-Methyl... compound), improving solubility in polar solvents .

Applications in Drug Discovery

- Complex derivatives like (±)-trans-Methyl... with fluorine and silyl ether groups are tailored for high-affinity protein binding, whereas the target compound’s simplicity makes it a versatile intermediate for further functionalization .

- Brominated pyridines (e.g., Methyl 5-bromo-3-methoxypicolinate) are pivotal in synthesizing bioactive molecules, while the tert-butyl group in the target compound may optimize pharmacokinetic properties .

Analytical Characterization and Challenges

Structural elucidation of this compound and its analogs relies on techniques such as NMR, mass spectrometry (MS), and X-ray crystallography (via programs like SHELX) . Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for purity assessment, as highlighted in resin sample analyses (e.g., methyl esters in Austrocedrus chilensis) . Challenges include resolving steric effects in crystallography and optimizing chromatographic separation for bulky tert-butyl derivatives.

Biological Activity

Methyl 6-tert-butylpyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 6-position with a tert-butyl group and a carboxylate ester at the 3-position. The presence of these functional groups contributes to its unique chemical properties, influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carboxylate group can form hydrogen bonds and ionic interactions, while the hydrophobic tert-butyl group enhances membrane permeability, allowing the compound to modulate various biochemical pathways. This dual mechanism facilitates its potential therapeutic effects against various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be further explored as a lead compound for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit cell proliferation and promote cell death is linked to its interference with critical signaling pathways involved in cancer progression.

Case Study: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound activates caspase pathways, leading to apoptosis.

Metabolic Stability

The metabolic stability of this compound is an important factor influencing its pharmacokinetic properties. Research has indicated that compounds containing tert-butyl groups often exhibit high metabolic lability, which can limit their efficacy as therapeutic agents. Modifications to the molecular structure, such as replacing the tert-butyl group with more stable moieties, have been proposed to enhance metabolic stability without compromising biological activity .

Table 2: Comparison of Metabolic Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.